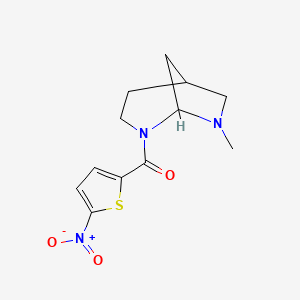
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide is a synthetic organic compound characterized by the presence of an aminophenyl group and a hexafluoropentanediamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide typically involves the reaction of 2-aminophenylamine with hexafluoropentanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide may involve a continuous flow process to ensure consistent quality and yield. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorinated moiety enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzamide derivatives: These compounds share the aminophenyl group and exhibit similar biological activities.
Hexafluoropentanediamide analogs: Compounds with similar fluorinated moieties that are used in various chemical and industrial applications.
Uniqueness
Its high fluorine content enhances its stability and reactivity, making it a valuable compound in research and industry .
Propiedades
Número CAS |
60351-78-2 |
|---|---|
Fórmula molecular |
C11H9F6N3O2 |
Peso molecular |
329.20 g/mol |
Nombre IUPAC |
N'-(2-aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide |
InChI |
InChI=1S/C11H9F6N3O2/c12-9(13,7(19)21)11(16,17)10(14,15)8(22)20-6-4-2-1-3-5(6)18/h1-4H,18H2,(H2,19,21)(H,20,22) |
Clave InChI |
HODQKESLBZTKNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NC(=O)C(C(C(C(=O)N)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)



![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)




![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)
